
3-hydroxy-2-phenylchroman-4-one
Übersicht
Beschreibung
3-hydroxy-2-phenylchroman-4-one is a member of the dihydroflavonols class, characterized by a flavanone structure with a hydroxy substituent at the 3-position.
Wirkmechanismus
Target of Action
2,3-Dihydroflavon-3-ol is a member of the class of dihydroflavonols . It has been found to enhance the self-renewal and differentiation potential of mesenchymal stem cells (MSCs) . The primary targets of this compound are therefore MSCs, which play a crucial role in tissue regeneration and inflammation .
Mode of Action
The compound interacts with MSCs, enhancing their production of extracellular vesicles (EVs) . These EVs have therapeutic effects on tissue regeneration and inflammation . The wound-healing capacity of EVs is mediated by the upregulation of mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling .
Biochemical Pathways
The compound affects the MEK/ERK signaling pathway . This pathway is involved in regulating cellular processes such as growth, differentiation, and inflammation. The upregulation of this pathway by 2,3-Dihydroflavon-3-ol leads to enhanced wound healing and anti-inflammatory effects .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and circulated in the body . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The action of 2,3-Dihydroflavon-3-ol results in significant anti-inflammatory and wound-healing effects . It enhances the production of EVs by MSCs, which in turn upregulate the MEK/ERK signaling pathway . This leads to improved wound healing and reduced inflammation .
Biochemische Analyse
Biochemical Properties
It is known that 2,3-Dihydroflavon-3-ol belongs to the class of flavanonols, which are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Flavanonols, the class of compounds to which 2,3-Dihydroflavon-3-ol belongs, have been suggested to have positive effects on cells .
Temporal Effects in Laboratory Settings
The temporal effects of 2,3-Dihydroflavon-3-ol in laboratory settings are not yet fully known. Some dihydroflavonol derivatives have shown anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylchroman-4-one typically involves the reduction of flavonols. One common method includes the use of palladium-carbon catalyst under hydrogen pressure to reduce flavonols to dihydroflavonols .
Industrial Production Methods: Industrial production of this compound can be achieved through similar reduction processes, often optimized for higher yield and cost-effectiveness. The use of acidic conditions and specific catalysts can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into flavonols or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of flavanones.
Substitution: The hydroxy group at the 3-position can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium-carbon catalyst under hydrogen pressure is frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Flavonols and other oxidized derivatives.
Reduction: Flavanones.
Substitution: Various substituted dihydroflavonols
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoids and other organic compounds.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural dyes and as an additive in various products
Vergleich Mit ähnlichen Verbindungen
Flavanonols: Compounds like taxifolin and dihydroquercetin share a similar structure but differ in their specific substituents and biological activities.
Flavanones: These compounds, such as naringenin, are similar but lack the hydroxy group at the 3-position.
Uniqueness: 3-hydroxy-2-phenylchroman-4-one is unique due to its specific hydroxy substitution at the 3-position, which imparts distinct chemical properties and biological activities compared to other flavonoids .
Eigenschaften
IUPAC Name |
3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDFEBOUHSBQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924746 | |
| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621-55-2, 124191-32-8 | |
| Record name | Flavanon-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
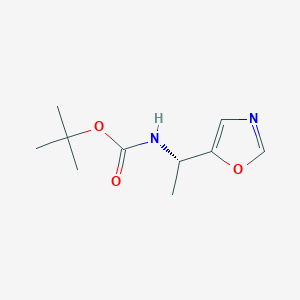


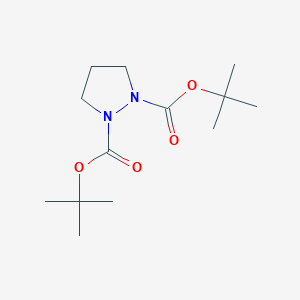
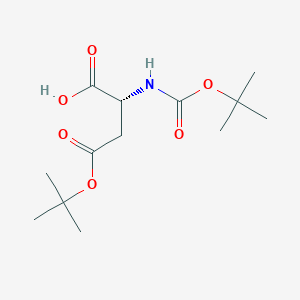
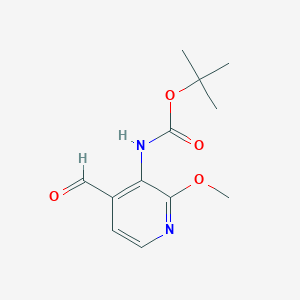
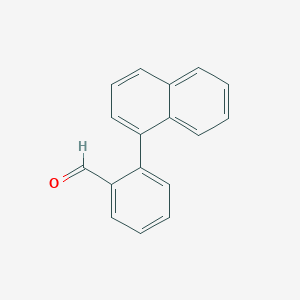
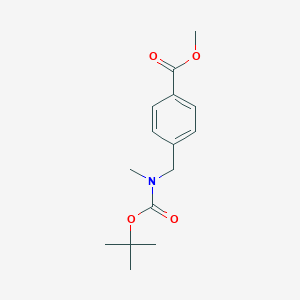

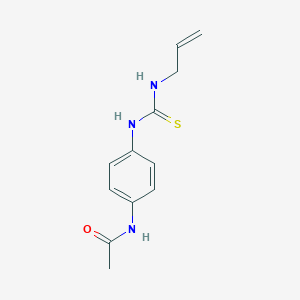
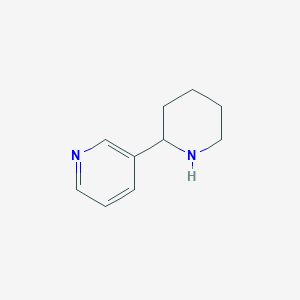
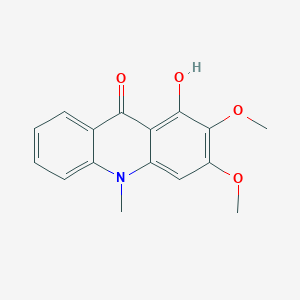
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
